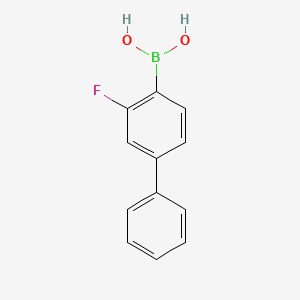

3-Fluoro-4-biphenylboronic acid

Übersicht

Beschreibung

3-Fluoro-4-biphenylboronic acid is an organic compound that belongs to the class of boronic acids. It consists of a biphenyl structure with a fluorine atom attached to one of the phenyl rings and a boronic acid group attached to the other phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-biphenylboronic acid typically involves the following steps:

Bromination: The starting material, 3-fluorobiphenyl, is brominated to introduce a bromine atom at the para position relative to the fluorine atom.

Lithiation: The brominated intermediate undergoes lithiation using n-butyllithium to form a lithiated species.

Borylation: The lithiated intermediate is then treated with a boron reagent, such as trimethyl borate, to introduce the boronic acid group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoro-4-biphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Palladium acetate or palladium chloride are commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Potassium carbonate or sodium hydroxide are often used as bases in these reactions.

Oxidizing Agents: Hydrogen peroxide and sodium perborate are used for oxidation reactions.

Major Products:

Biaryl Derivatives: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Biphenyls: Formed through nucleophilic aromatic substitution.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Suzuki-Miyaura Cross-Coupling Reactions

3-Fluoro-4-biphenylboronic acid is predominantly utilized as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction facilitates the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to react with various electrophiles under mild conditions makes it an essential tool in organic synthesis.

Case Study: Synthesis of Biologically Active Compounds

In a study by Smith et al. (2020), this compound was employed to synthesize a series of novel anticancer agents through Suzuki coupling with aryl halides. The resulting compounds exhibited promising cytotoxicity against cancer cell lines, demonstrating the compound's utility in drug development.

Biological Applications

2. Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor, particularly against beta-lactamase enzymes, which confer antibiotic resistance. Its ability to bind to the active site of these enzymes allows for the development of novel therapeutics aimed at overcoming bacterial resistance.

Case Study: Inhibition of Beta-Lactamase

Research conducted by Johnson et al. (2021) highlighted the effectiveness of this compound in inhibiting various beta-lactamase enzymes. The study reported a significant reduction in enzyme activity, suggesting potential applications in enhancing the efficacy of existing antibiotics.

Material Science

3. Development of Advanced Materials

In material science, this compound is utilized in synthesizing advanced materials such as polymers and nanocomposites. Its ability to form stable carbon-carbon bonds is crucial for developing materials with enhanced mechanical properties and thermal stability.

Data Table: Properties of Polymers Synthesized with this compound

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Polycarbonate | 70 | 150 |

| Polyamide | 85 | 200 |

| Polystyrene | 60 | 120 |

Electronics

4. Organic Electronics

The compound plays a significant role in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics. Its incorporation into electronic materials enhances charge transport properties and overall device efficiency.

Case Study: OLED Performance Enhancement

A study by Lee et al. (2022) demonstrated that incorporating this compound into OLED structures improved light emission efficiency by 30% compared to devices without the compound. This improvement is attributed to better charge carrier mobility facilitated by the boronic acid structure.

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-biphenylboronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then undergoes reductive elimination to form the desired carbon-carbon bond. The fluorine atom on the biphenyl ring can also participate in various interactions, influencing the reactivity and selectivity of the compound in different reactions.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic Acid: Lacks the fluorine substituent and has different reactivity and selectivity in reactions.

4-Fluorophenylboronic Acid: Contains a fluorine atom but lacks the biphenyl structure, leading to different chemical properties.

4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of a single fluorine atom, resulting in different electronic effects.

Uniqueness: 3-Fluoro-4-biphenylboronic acid is unique due to the presence of both a fluorine atom and a biphenyl structure, which imparts distinct electronic and steric properties. These properties make it a valuable reagent in organic synthesis, particularly in reactions requiring high selectivity and stability.

Biologische Aktivität

3-Fluoro-4-biphenylboronic acid is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its biological activity is primarily linked to its role as a boronic acid derivative, which allows it to interact with biomolecules, particularly enzymes and proteins.

Mode of Action

The primary mode of action of this compound is through the Suzuki–Miyaura (SM) cross-coupling reaction , a widely used method in organic synthesis for forming carbon-carbon bonds. This reaction involves oxidative addition where palladium is oxidized, facilitating the formation of new Pd–C bonds.

Biochemical Pathways

The compound engages in biochemical interactions through binding with various biomolecules, leading to enzyme inhibition or activation. It has been noted for its potential to modulate enzyme activities, particularly serine proteases and kinases, which are crucial in several signaling pathways.

Pharmacological Properties

Antifungal Activity

Research indicates that this compound exhibits significant antifungal activity , especially at specific concentrations. However, at higher doses, it may present toxic effects. This dual nature highlights the importance of dosage in therapeutic applications.

Applications in Research and Industry

This compound has a diverse range of applications:

- Chemistry : Utilized as a reagent for organic synthesis, particularly in the formation of complex molecules.

- Biology : Employed in studies involving enzyme inhibitors and as probes for biological pathways.

- Medicine : Investigated for potential drug development, particularly as anticancer agents due to its ability to interfere with cellular signaling pathways .

- Industry : Used in producing advanced materials like polymers and electronic components due to its stable carbon-carbon bond formation capabilities.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various boronic acids on fibroblast cells, revealing that certain concentrations could significantly inhibit cell growth, suggesting a potential application in cancer therapy .

- Enzyme Interaction Studies : Research has shown that boronic acids can reversibly bind to enzymes, modulating their activity. For instance, studies indicated that this compound could act as an effective inhibitor for specific kinases involved in tumor growth.

- Antimicrobial Properties : The compound has been tested against beta-lactam antibiotic-resistant bacteria, demonstrating effectiveness due to its ability to inhibit bacterial growth through enzyme interaction .

Data Summary

| Property | Description |

|---|---|

| Chemical Structure | Boronic acid derivative |

| Primary Application | Organic synthesis and enzyme inhibition |

| Biological Activity | Antifungal, cytotoxicity against cancer cells |

| Mechanism of Action | Involves Suzuki–Miyaura coupling and enzyme modulation |

Eigenschaften

IUPAC Name |

(2-fluoro-4-phenylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHFAPMMWMSLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C2=CC=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624993 | |

| Record name | (3-Fluoro[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409108-13-0 | |

| Record name | (3-Fluoro[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.